Norethindrone beta-D-Glucuronide
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Overview
Description
Synthesis Analysis
Norethindrone and its metabolites, including Norethindrone β-D-Glucuronide, can be synthesized through various chemical processes. A notable method includes the synthesis from estr-4-ene-3,17-dione, leading to compounds like 5β,17α-19-norpregn-20-yne-3β,17-diol, which are significant human metabolites of Norethindrone (Curts, Wren, & Cooper, 1991).
Molecular Structure Analysis
The molecular structure of Norethindrone β-D-Glucuronide is characterized by specific functional groups attached to the steroid backbone, which are crucial for its biological activity and metabolism. Understanding these structures helps in predicting the compound's behavior in biological systems.
Chemical Reactions and Properties
Norethindrone undergoes various chemical reactions, including oxidation and reduction, contributing to its metabolism and the formation of metabolites like Norethindrone β-D-Glucuronide. These reactions are influenced by enzymes present in the liver and other tissues (White, 1980).
Scientific Research Applications
1. Genotoxic Potential
- Norethindrone has been identified as potentially genotoxic, activating p53 and phosphorylating H2AX in a dose-dependent manner, highlighting its potential carcinogenic risk. This genotoxicity was specific to norethindrone and not observed with related drugs (Gallmeier et al., 2005).
2. Metabolism and Accumulation
- Research on the accumulation of norethindrone and its metabolites, including glucuronide conjugates, in human plasma during contraceptive dosages revealed varying levels of accumulation and individual metabolic responses (Braselton et al., 1979).
3. Comparative Metabolism
- Studies comparing the metabolism of norethindrone with other contraceptive steroids showed extensive reduction and conjugation processes, circulating predominantly as sulfates and glucuronides, highlighting the complexity of steroid metabolism (Stanczyk & Roy, 1990).
4. Environmental Impact
- Norethindrone's presence in water environments poses a threat to aquatic organisms, affecting growth, sex differentiation, and gene expression in marine species, demonstrating the broader ecological implications of synthetic progestins (Dong et al., 2022).
5. Pharmacokinetics in Different Populations
- The pharmacokinetics of norethindrone vary among populations, with studies indicating differences in drug handling and metabolism based on socio-economic and nutritional factors, suggesting the need for tailored dosing strategies (Prasad et al., 1979).
6. Reproductive Effects in Aquatic Species
- Exposure to norethindrone in aquatic environments, even at low concentrations, significantly affects the reproduction and physiology of fish species, highlighting the compound's potent endocrine-disrupting capabilities (Paulos et al., 2010).
Safety And Hazards
The safety and hazards associated with Norethindrone β-D-Glucuronide are not explicitly detailed in the search results. However, Norethindrone, the parent compound, is known to cause some degree of fluid retention and may influence conditions such as epilepsy, migraine, cardiac or renal dysfunctions6.
Future Directions
The future directions of research on Norethindrone β-D-Glucuronide are not explicitly detailed in the search results. However, the detection of β-glucuronidase activity, which is involved in the metabolism of glucuronides like Norethindrone β-D-Glucuronide, is of great significance in biomedicine and environmental health7.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHDQNOAACQBL-GBJMIENCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norethindrone beta-D-Glucuronide | |
CAS RN |
64701-11-7 |
Source
|
Record name | Norethindrone glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORETHINDRONE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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